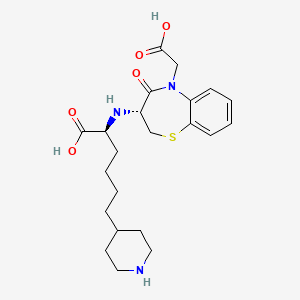
3-(1-Carboxy-5-(4-piperidyl)pentyl)amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CV 5975 is a nonsulfhydryl angiotensin-converting enzyme inhibitor that was investigated for use in hypertension and heart failure . It is a small molecule drug with the molecular formula C22H31N3O5S and a molecular weight of 449.56 g/mol . This compound has shown promise in preclinical studies for its potent and long-lasting antihypertensive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CV 5975 involves a chemoenzymatic process. The key intermediate, ethyl ®-6-(1-benzyloxycarbonyl-4-piperidyl)-2-hydroxyhexanoate, is prepared by kinetic resolution of the racemic α-hydroxyester using a lipase and by asymmetric reduction of the α-oxoester with baker’s yeast . The optically active alcohol is then converted to its mesylate, which undergoes an SN2 reaction with the aminobenzothiazepine derivative, followed by deprotection to yield CV 5975 .
Industrial Production Methods
Industrial production methods for CV 5975 are not extensively documented. the chemoenzymatic synthesis route described above can be scaled up for industrial production, ensuring the optically active intermediate is obtained with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
CV 5975 undergoes several types of chemical reactions, including:
Substitution Reactions: The mesylate intermediate undergoes an SN2 reaction with the aminobenzothiazepine derivative.
Reduction Reactions: The α-oxoester is reduced asymmetrically using baker’s yeast.
Common Reagents and Conditions
Lipase: Used for kinetic resolution of the racemic α-hydroxyester.
Baker’s Yeast: Used for asymmetric reduction of the α-oxoester.
Mesylate Formation: Conversion of the optically active alcohol to its mesylate.
SN2 Reaction Conditions: Reaction of the mesylate with the aminobenzothiazepine derivative.
Major Products
The major product formed from these reactions is CV 5975, with high enantiomeric excess and purity .
Scientific Research Applications
CV 5975 has been primarily investigated for its potential in treating cardiovascular diseases, particularly hypertension and heart failure . Its potent and long-lasting antihypertensive effects make it a promising candidate for further development . Additionally, CV 5975 has been studied for its ability to inhibit angiotensin-converting enzyme activity in various tissues, including the aorta, kidney, and brain .
Mechanism of Action
CV 5975 exerts its effects by inhibiting the activity of angiotensin-converting enzyme, which plays a crucial role in the regulation of blood pressure . By inhibiting this enzyme, CV 5975 reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a subsequent decrease in blood pressure . The compound’s antihypertensive action is also partly mediated by unknown mechanisms .
Comparison with Similar Compounds
CV 5975 is compared with other angiotensin-converting enzyme inhibitors such as enalapril. While both compounds inhibit the same enzyme, CV 5975 has shown more potent and longer-lasting antihypertensive effects in preclinical studies . Similar compounds include:
Enalapril: Another angiotensin-converting enzyme inhibitor used to treat hypertension.
Lisinopril: A commonly used angiotensin-converting enzyme inhibitor for hypertension and heart failure.
CV 5975’s uniqueness lies in its nonsulfhydryl structure and its potent, long-lasting antihypertensive effects .
Properties
CAS No. |
100277-62-1 |
|---|---|
Molecular Formula |
C22H31N3O5S |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(2S)-2-[[(3R)-5-(carboxymethyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl]amino]-6-piperidin-4-ylhexanoic acid |
InChI |
InChI=1S/C22H31N3O5S/c26-20(27)13-25-18-7-3-4-8-19(18)31-14-17(21(25)28)24-16(22(29)30)6-2-1-5-15-9-11-23-12-10-15/h3-4,7-8,15-17,23-24H,1-2,5-6,9-14H2,(H,26,27)(H,29,30)/t16-,17-/m0/s1 |
InChI Key |
VGLXNWGVKZBOQS-IRXDYDNUSA-N |
SMILES |
C1CNCCC1CCCCC(C(=O)O)NC2CSC3=CC=CC=C3N(C2=O)CC(=O)O |
Isomeric SMILES |
C1CNCCC1CCCC[C@@H](C(=O)O)N[C@H]2CSC3=CC=CC=C3N(C2=O)CC(=O)O |
Canonical SMILES |
C1CNCCC1CCCCC(C(=O)O)NC2CSC3=CC=CC=C3N(C2=O)CC(=O)O |
Synonyms |
3-(1-carboxy-5-(4-piperidyl)pentyl)amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid CV 5975 CV 5975, (R*,S*)-(+-)-isomer CV 5975, (R-(R*,R*))-isomer CV 5975, (S-(R*,R*))-isomer CV-5975 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


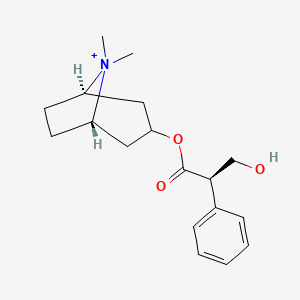
![6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[[(4-methylphenyl)thio]methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1225893.png)
![N-(2-furanylmethyl)-2-(4-oxo-6-phenyl-3-thieno[2,3-d]pyrimidinyl)acetamide](/img/structure/B1225895.png)
![N-[3-[[(4-nitrophenyl)-oxomethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225896.png)
![2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone](/img/structure/B1225898.png)
![4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate](/img/structure/B1225900.png)
![(3-Amino-4,6-dimethyl-2-thieno[2,3-b]pyridinyl)-(2-chlorophenyl)methanone](/img/structure/B1225901.png)
![1-(Tert-butylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1225902.png)
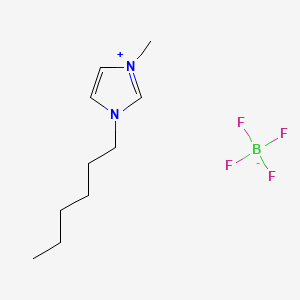

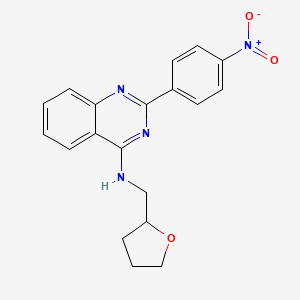
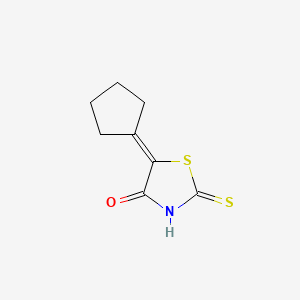
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B1225912.png)
![N-(1-ethyl-2-benzimidazolyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide](/img/structure/B1225914.png)
